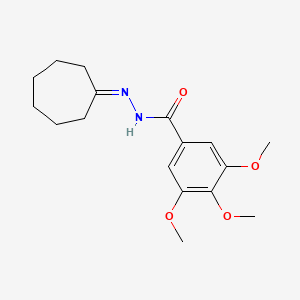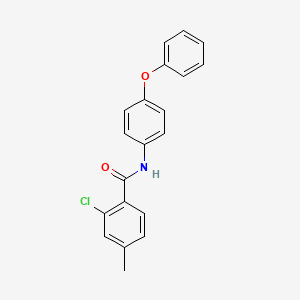![molecular formula C15H15N5O3 B5789584 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)
2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine, also known as NBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NBP is a heterocyclic compound that contains a pyrimidine ring and a piperazine ring, both of which are important structural motifs in many biologically active molecules. We will also explore potential future directions for research on this promising compound.
科学的研究の応用
2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to DNA and RNA, allowing for the visualization of these molecules in living cells. Additionally, this compound has been used as a tool for studying protein-protein interactions, as it can selectively bind to certain protein targets.
作用機序
The mechanism of action of 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine is not fully understood, but it is thought to involve the interaction of the nitrobenzoyl group with biological molecules. The nitro group can undergo reduction to form a nitroso intermediate, which can then react with thiol groups on proteins to form adducts. This interaction may be responsible for the fluorescent properties of this compound and its ability to selectively bind to certain biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has been used in a variety of bioassays to study DNA and RNA interactions, protein-protein interactions, and cellular signaling pathways. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine in lab experiments is its high selectivity for certain biological molecules. This allows for the visualization and study of specific targets in living cells. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its relatively low fluorescence quantum yield, which may limit its sensitivity in certain applications.
将来の方向性
There are several potential future directions for research on 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more efficient synthesis methods to produce higher yields and purity. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound, which may have improved properties for specific applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in disease diagnosis and treatment.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its high selectivity for certain biological molecules and minimal toxicity make it a viable option for studying biological systems. Future research on this compound may lead to the development of new fluorescent probes and improved methods for studying specific targets in living cells.
合成法
The synthesis of 2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-nitrobenzoic acid with piperazine in the presence of a base, followed by cyclization with cyanuric chloride. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for large-scale production.
特性
IUPAC Name |
(2-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-4-1-2-5-13(12)20(22)23)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPPIHUJHPWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)




![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
